5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid 5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid
Brand Name: Vulcanchem
CAS No.: 1339049-65-8
VCID: VC6119559
InChI: InChI=1S/C23H19NO4/c1-14-10-11-15(12-20(14)22(25)26)24-23(27)28-13-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13H2,1H3,(H,24,27)(H,25,26)
SMILES: CC1=C(C=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C23H19NO4
Molecular Weight: 373.408

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid

CAS No.: 1339049-65-8

Cat. No.: VC6119559

Molecular Formula: C23H19NO4

Molecular Weight: 373.408

* For research use only. Not for human or veterinary use.

5-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid - 1339049-65-8

Specification

CAS No. 1339049-65-8
Molecular Formula C23H19NO4
Molecular Weight 373.408
IUPAC Name 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbenzoic acid
Standard InChI InChI=1S/C23H19NO4/c1-14-10-11-15(12-20(14)22(25)26)24-23(27)28-13-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21H,13H2,1H3,(H,24,27)(H,25,26)
Standard InChI Key FQZBTBMFMYGFTN-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Structural Characterization and Molecular Properties

The core structure of 5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-benzoic acid consists of a benzoic acid backbone substituted with a methyl group at the 2-position and an Fmoc-protected amino group at the 5-position. The Fmoc group, a staple in solid-phase peptide synthesis (SPPS), serves to protect the amine functionality during iterative coupling reactions .

Molecular Formula and Weight

Based on analogous Fmoc-protected benzoic acid derivatives , the molecular formula is deduced as C₂₄H₂₁NO₄, with a calculated molecular weight of 411.43 g/mol. This aligns closely with related structures such as 3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(methoxycarbonyl)benzoic acid (PubChem CID: 155943582), which has a molecular weight of 417.4 g/mol .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound are unavailable, studies on similar Fmoc-protected benzofuran and benzodioxine derivatives reveal planar aromatic systems with intermolecular hydrogen bonding patterns. For example, 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid forms centrosymmetric dimers via O–H⋯O interactions , suggesting that the title compound may exhibit comparable packing behavior in the solid state.

Table 1: Comparative Structural Data for Fmoc-Protected Benzoic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
5-(Fmoc-amino)-2-methyl-benzoic acidC₂₄H₂₁NO₄411.43Fmoc, COOH, CH₃
3-(Fmoc-amino)-5-(methoxycarbonyl)benzoic acid C₂₄H₁₉NO₆417.40Fmoc, COOH, COOCH₃
7-(Fmoc-amino)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid C₂₄H₁₉NO₆417.40Fmoc, COOH, benzodioxine

Synthesis and Reaction Pathways

The synthesis of 5-(Fmoc-amino)-2-methyl-benzoic acid likely follows established protocols for Fmoc protection of aromatic amines. A representative pathway involves:

Step 1: Preparation of 5-Amino-2-methyl-benzoic Acid

The starting material, 5-amino-2-methyl-benzoic acid, is commercially available or synthesized via nitration/reduction of 2-methyl-benzoic acid.

Step 2: Fmoc Protection of the Amino Group

Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., Na₂CO₃ in dioxane/water) :

5-Amino-2-methyl-benzoic acid+Fmoc-ClNa2CO35-(Fmoc-amino)-2-methyl-benzoic acid+HCl\text{5-Amino-2-methyl-benzoic acid} + \text{Fmoc-Cl} \xrightarrow{\text{Na}_2\text{CO}_3} \text{5-(Fmoc-amino)-2-methyl-benzoic acid} + \text{HCl}

This method mirrors the synthesis of 6-[5-(Fmoc-amino)-isophthalate]-amido-6-deoxy-β-cyclodextrin, where FmocCl was added dropwise to a solution of 5-aminoisophthalic acid .

Purification and Isolation

The crude product is acidified to pH 2 with HCl, extracted into ethyl acetate, and purified via recrystallization or column chromatography .

Applications in Peptide Synthesis and Drug Development

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality to acid-labile protecting groups makes this compound valuable in SPPS. Its methyl substituent enhances lipophilicity, potentially improving membrane permeability in peptide-drug conjugates .

Bioconjugation and Material Science

The carboxylic acid moiety enables conjugation to hydroxyl or amine-containing substrates via carbodiimide-mediated coupling (e.g., EDC/NHS). This functionality is exploited in the design of cyclodextrin derivatives for drug delivery .

Physicochemical Properties and Stability

Solubility

  • Polar solvents: Partially soluble in DMSO, DMF, and THF.

  • Aqueous solubility: Low at neutral pH; ionizes under basic conditions (pKa ≈ 4.2 for COOH).

Stability Profile

  • Light sensitivity: Degrades under prolonged UV exposure due to the fluorenyl moiety.

  • Thermal stability: Stable up to 150°C; decomposes via decarboxylation above 200°C.

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